Zinc silicate

Description

Significance in Materials Science and Engineering

Zinc silicate (B1173343) is a significant compound in materials science and engineering due to its array of advantageous properties. It is recognized for its good chemical stability, low cost, high visible transmittance, and tunable dielectric constants. lidsen.comlidsen.com The material's inherent properties, such as high thermal stability and resistance to UV radiation, make it a valuable component in various industrial applications. ontosight.ai

One of the most notable forms of zinc silicate is willemite (α-Zn₂SiO₄), a mineral with a rhombohedral crystal structure. researchgate.net This structure, along with other polymorphs like the metastable β-Zn₂SiO₄, provides a robust and rigid lattice that contributes to its excellent optical and luminescent properties. mdpi.commdpi.com The ability to host various dopant ions, such as manganese (Mn²⁺) and rare-earth elements like europium (Eu³⁺), within its crystal structure allows for the tuning of its luminescent output, making it a highly sought-after phosphor material. mdpi.comtaylorfrancis.comresearchgate.net

From a structural engineering standpoint, inorganic zinc-rich silicate coatings offer exceptional corrosion protection for steel substrates. ijsred.comwattyl.com.au These coatings, containing a high percentage of metallic zinc dust suspended in a silicate matrix, provide galvanic protection by acting as a sacrificial anode. ijsred.comwattyl.com.au This results in a durable and abrasion-resistant barrier against corrosive environments. ijsred.comwattyl.com.au Furthermore, the development of this compound glasses and glass-ceramics is of interest for technical and optical applications due to their high thermal expansion, relatively low glass transition temperatures, and potential for high optical quality. researchgate.netresearchgate.net The versatility of this compound extends to the nanoscale, where the synthesis of nanostructures like hollow spheres, nanowires, and membranes opens up new avenues for applications in areas such as environmental remediation. d-nb.info

Overview of Research Directions and Applications

Research into this compound is multifaceted, exploring its synthesis, properties, and applications across various domains. Key areas of investigation include its use in luminescent materials, ceramics and glasses, and as a corrosion inhibitor.

Luminescent Materials and Phosphors: A primary application of this compound is as a host material for phosphors used in lighting and display technologies. mdpi.comtaylorfrancis.com When doped with manganese (Mn²⁺), this compound exhibits a strong green luminescence at approximately 525 nm under UV excitation, making it a crucial component in plasma display panels (PDPs) and cathode ray tubes. researchgate.net Research has also explored doping with other ions, such as europium (Eu³⁺), which results in red luminescence. nih.gov The luminescence intensity and color can be tuned by controlling factors like the concentration of the dopant ions and the calcination temperature during synthesis. nih.govacs.org Studies have shown that the emission intensity of Eu³⁺-doped this compound phosphors increases with the heat-treatment temperature due to improved crystallinity. mdpi.com

Ceramics and Glasses: this compound is a significant component in the production of specialty glasses and glass-ceramics. ontosight.aimdpi.com These materials are valued for applications ranging from technical glasses to high-performance optical glasses. mdpi.comresearchgate.net The addition of zinc oxide to silicate glasses can modify the network structure, influencing properties like refractive index, thermal expansion, and viscosity. researchgate.netresearchgate.net Research has focused on the crystallization behavior of this compound glasses to form glass-ceramics containing crystalline phases like willemite. ceramics-silikaty.cz These materials can exhibit desirable properties such as a low thermal expansion coefficient and excellent chemical resistance, making them suitable for applications like dental materials. ceramics-silikaty.czgoogle.com

Corrosion Inhibition: Inorganic this compound coatings are extensively used for the long-term corrosion protection of steel structures, particularly in harsh marine and industrial environments. ijsred.comohiolink.edu These coatings function by providing a protective barrier and through galvanic action, where the zinc corrodes preferentially to the steel. ijsred.com Research in this area focuses on optimizing the composition and application of these coatings to enhance their protective capabilities. wattyl.com.au Furthermore, novel this compound pigments are being developed as non-toxic, environmentally friendly alternatives for corrosion inhibition in coatings. ohiolink.edu Studies have also investigated the use of this compound compounds as corrosion inhibitors in drinking water systems to prevent the leaching of metals from pipes. nih.govepa.gov Recent work has also explored the creation of this compound/polypyrrole composites that exhibit self-healing properties for enhanced anticorrosion performance. acs.org

Interactive Data Table: Properties of this compound Materials

| Property | Value/Range | Material System | Application/Significance | Reference |

| Optical Properties | ||||

| Refractive Index (n) | 1.53 - 1.66 | This compound Glasses | Optical Materials | researchgate.net |

| Abbe Number (ν) | 44 - 58 | This compound Glasses | Optical Materials | researchgate.net |

| Luminescence Emission Peak (Mn²⁺ doped) | ~525 nm (Green) | α-Zn₂SiO₄:Mn²⁺ | Phosphors for Displays | researchgate.net |

| Luminescence Emission Peak (Mn²⁺ doped) | ~570 nm (Yellow) | β-Zn₂SiO₄:Mn²⁺ | Phosphors | mdpi.com |

| Luminescence Emission Peak (Eu³⁺ doped) | ~612 nm (Red) | Eu³⁺-doped Zinc/Silicate | Phosphors, Sensors | nih.gov |

| Thermal Properties | ||||

| Thermal Expansion Coefficient (α) | 35 - 140 (×10⁻⁷ K⁻¹) | This compound Glasses | Technical Glasses | researchgate.net |

| Max. Service Temperature | Up to 400°C | Inorganic Zinc-Rich Coatings | Protective Coatings | wattyl.com.au |

| Physical Properties | ||||

| Density | 2.7 - 3.60 g/cm³ | This compound Glasses | Glass-Ceramics | researchgate.net |

| Density (Theoretical) | ~4.0 g/cm³ | This compound | General | americanelements.com |

| Electrical Properties | ||||

| Dielectric Constant | Tunable, Ultralow | This compound Thin Films | High k-dielectric transistors | lidsen.comlidsen.com |

| Corrosion Protection | ||||

| Zinc Content in Film | 50% - 90% by weight | Inorganic Zinc-Rich Coatings | Corrosion Inhibition | wattyl.com.au |

Interactive Data Table: Synthesis Parameters for this compound

| Synthesis Method | Precursors | Temperature | Key Outcome/Phase | Reference |

| Solid-State Reaction | ZnO, SiO₂ | 800°C and above | Zn₂SiO₄ phase emerges | researchgate.net |

| Sol-Gel | Tetraethoxysilane, Zinc Acetate (B1210297) | - | Mn²⁺, Dy³⁺, Eu³⁺ doped Zn₂SiO₄ | taylorfrancis.com |

| Hydrothermal | Acid-treated clay, Zinc oxide/hydroxide (B78521) | 170°C - 210°C | Crystalline this compound (sauconite, hemimorphite, willemite) | google.com |

| Sputtering & Annealing | Si and ZnO layers | 300°C - 560°C | Amorphous Zn₂SiO₄ or ZnSiO₃ thin films | lidsen.comlidsen.com |

| Melt-Quenching & Sintering | ZnO, White Rice Husk Ash (SiO₂) | 750°C | β-Zn₂SiO₄ phase formation | mdpi.com |

| Co-precipitation | Zinc sulfate (B86663), Sodium silicate | Controlled | Zinc (meta)silicate pigments | ohiolink.edu |

| Dual Surfactant System | Tetraethoxysilane, Zinc Acetate, CTAC, F127 | 80°C (reaction), 600°C (calcination) | Hollow mesoporous this compound nanoparticles | rsc.orgrsc.org |

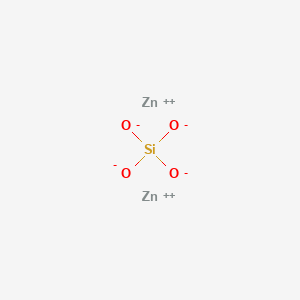

Structure

2D Structure

Properties

IUPAC Name |

dizinc;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIVSVWBENBHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68611-47-2, 13597-65-4 | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dizinc orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSZ9EY203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Fabrication Techniques for Zinc Silicate

Conventional Solid-State Reaction Methods

The solid-state reaction method is a traditional and widely used technique for the synthesis of ceramic materials like zinc silicate (B1173343). This method involves the direct reaction of solid precursors at elevated temperatures. Typically, zinc oxide (ZnO) and silicon dioxide (SiO₂) are used as the primary reactants. The process relies on the diffusion of ions between the solid particles, which necessitates high temperatures to overcome the kinetic barriers.

High Temperature Calcination and Reaction Times

High-temperature calcination is a critical step in the solid-state synthesis of zinc silicate. The reaction between ZnO and SiO₂ generally requires temperatures in the range of 1100°C to 1500°C to proceed at a reasonable rate. The calcination temperature and duration significantly impact the phase purity and crystallinity of the final product. For instance, studies have shown that increasing the calcination temperature, dwell time, or heating and cooling rates can lead to a higher purity of the desired this compound phase.

The formation of this compound via solid-state reaction is a diffusion-controlled process. Therefore, extended reaction times are often necessary to ensure complete reaction and homogenization of the product. Research indicates that holding the reactants at a high temperature for several hours is common practice. For example, a solid-state reaction between stratified silicon and zinc oxide reagents deposited by sputtering was carried out at 450°C for a duration of 6 to 18 hours to form this compound thin films. Incomplete reactions, resulting from insufficient temperature or time, can lead to the presence of unreacted ZnO and SiO₂ or intermediate phases in the final product.

Influence on Particle Shape and Size

The calcination temperature and reaction time in solid-state synthesis also exert a strong influence on the morphology and size of the resulting this compound particles. Higher temperatures and longer reaction times generally promote particle growth and sintering, leading to larger particle sizes. This is due to the enhanced diffusion rates at elevated temperatures, which facilitate the transport of material and the coarsening of particles.

The morphology of the particles can also be tailored by controlling the synthesis conditions. For example, one study on the synthesis of ZnO/Zn₂SiO₄ composites observed spherical morphologies at calcination temperatures of 600°C and 700°C. However, as the temperature was increased to 800°C, the particles began to form dumbbell-like or necking structures, indicating the onset of sintering and particle fusion. This demonstrates that a careful selection of calcination parameters is crucial for controlling the final particle characteristics.

| Calcination Temperature (°C) | Dwell Time (h) | Heating/Cooling Rate (°C/min) | Effect on Purity and Particle Size |

| Increasing Temperature | Constant | Constant | Increased purity and larger particle size |

| Constant | Increasing Time | Constant | Increased purity and larger particle size |

| Constant | Constant | Increasing Rate | Increased purity and larger particle size |

| 600-700 | 3 | Not specified | Formation of spherical particles |

| 800 | 3 | Not specified | Formation of dumbbell-like structures |

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over conventional solid-state reactions, including better homogeneity, lower synthesis temperatures, and greater control over particle size and morphology. Among these, the sol-gel method has emerged as a versatile and widely studied technique for the preparation of this compound.

Sol-Gel Methods

The sol-gel process is a wet-chemical technique that involves the transformation of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for the mixing of precursors at an atomic level, leading to a more homogeneous and reactive starting material compared to the mechanical mixing of powders in the solid-state method.

The sol-gel synthesis of this compound typically involves the use of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), as the silica (B1680970) precursor, and a zinc salt, such as zinc acetate (B1210297) (Zn(CH₃COO)₂) or zinc nitrate (B79036) (Zn(NO₃)₂), as the zinc precursor. The process is generally carried out in a solvent, which can be water or an alcohol.

The gelation mechanism involves two primary reactions: hydrolysis and condensation.

Hydrolysis: The silicon alkoxide precursor reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction is often catalyzed by an acid or a base.

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

Condensation: The hydrolyzed silica precursors and the zinc species undergo polycondensation reactions to form a three-dimensional network of Si-O-Si and Si-O-Zn bonds. This process results in the formation of a gel, which is a rigid, porous network entrapping the solvent. The condensation reaction can proceed through either a water condensation or an alcohol condensation mechanism.

(HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

(HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

The pH of the solution and the water-to-alkoxide ratio are critical parameters that influence the rates of hydrolysis and condensation, and consequently, the structure of the resulting gel. For instance, acid catalysis tends to produce weakly branched, polymer-like gels, while base catalysis often leads to more particulate and highly branched gel networks. The order of addition of precursors and the choice of solvent also play a significant role in the gelation time and the properties of the final material.

The as-prepared gel from the sol-gel process is typically amorphous. A post-calcination heat treatment is therefore necessary to remove residual organic compounds and to induce crystallization of the this compound phase. The calcination temperature is a crucial factor in determining the final crystalline phase and microstructure.

Studies have shown that crystalline phases of this compound, such as willemite (α-Zn₂SiO₄), begin to form at temperatures above 800°C. The intensity of the diffraction peaks corresponding to this compound increases with increasing calcination temperature, indicating improved crystallinity. For example, in the synthesis of Eu³⁺ doped ZnO/Zn₂SiO₄ composites, the intensity of the Zn₂SiO₄ peaks was observed to increase as the calcination temperature was raised from 700°C to 800°C.

The final particle size and morphology are also influenced by the post-calcination temperature. Higher temperatures generally lead to an increase in crystallite size due to enhanced atomic diffusion and crystal growth.

| Precursor System | Catalyst | Gelation Conditions | Post-Calcination Temperature (°C) | Resulting Phase |

| TEOS, Zinc Acetate, Ethanol, Water | HCl | Varied precursor addition order | 900 | Crystalline ZnO and Zn₂SiO₄ |

| TEOS, Zinc Nitrate | Not specified | Not specified | >800 | Crystalline ZnO and Zn₂SiO₄ |

| Zinc Acetate, Amorphous SiO₂ | Not specified | Heat treatment of mixed precursors | 700-800 | Formation of Zn₂SiO₄ crystal phase |

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal synthesis represent versatile and widely employed methods for the fabrication of crystalline this compound materials, often in the form of nanoparticles or complex hierarchical structures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. This approach allows for precise control over the crystallization process, influencing the phase, size, and morphology of the resulting this compound product.

In a typical hydrothermal process, precursors containing zinc and silicon, such as zinc salts (e.g., zinc nitrate, zinc acetate) and silicon sources (e.g., tetraethyl orthosilicate (TEOS), sodium silicate, or natural silica), are dissolved in a solvent and heated. researchgate.netgoogle.com Under these conditions, the solubility of the reactants increases, facilitating the chemical reactions that lead to the nucleation and growth of this compound crystals. google.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) can also be employed to direct the assembly of the nanoparticles into specific morphologies. researchgate.net

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. This modification can influence the reaction kinetics and the surface chemistry of the synthesized particles, offering an alternative route to control the material's properties. For instance, reactions performed in an ethanol/water mixture have been used to create one-dimensional zinc oxide nanostructures, which can be a related precursor stage to this compound formation under specific conditions. uchile.cl

Temperature and Pressure Control

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, directly influencing the crystalline phase, particle size, and morphology of the synthesized this compound. The selection of specific temperature and pressure conditions dictates the reaction kinetics and the thermodynamic stability of the various possible this compound phases, such as willemite (α-Zn₂SiO₄), hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), or sauconite. google.com

Generally, higher temperatures promote the formation of more stable, anhydrous phases like willemite and enhance crystallinity. For example, the crystallization of Zn₂SiO₄ often requires temperatures of at least 100°C. epa.gov Some processes might start with the formation of a gel from precursors like zinc nitrate and ethyl silicate, which is then subjected to hydrothermal treatment at temperatures ranging from 180°C to 210°C under high pressures (500 to 40,000 psi) to yield different this compound structures. google.com Elevating the temperature further can transform hemimorphite into the willemite phase upon dehydration at temperatures exceeding 750°C. google.com

Pressure within the autoclave is primarily dependent on the temperature and the degree of filling of the vessel with the solvent. It plays a crucial role in maintaining the solvent in its liquid state above its boiling point, which is essential for the hydrothermal process. While specific pressure values are often not the independently controlled variable, they are an inherent part of the reaction conditions that influence the final product characteristics.

| This compound Phase | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|

| Sauconite, Hemimorphite, Willemite | 180 - 210 | 500 - 40,000 psi | Higher temperatures in this range favor the formation of hemimorphite or willemite phases from a hydrothermally treated gel. | google.com |

| Willemite (from Hemimorphite) | > 750 | Not specified | Heating and dehydrating hemimorphite at temperatures above 750°C results in the formation of willemite. | google.com |

| α-Zn₂SiO₄:Mn²⁺ | ~374 (near critical point) | ~0.7 GPa | Formation of the willemite phase occurs in as little as 400 seconds under supercritical water conditions. | researchgate.net |

Supercritical Water Methods

Supercritical water synthesis is an advanced hydrothermal technique that utilizes water at temperatures and pressures exceeding its critical point (374°C and 22.1 MPa). Under these conditions, water exhibits unique properties, such as low viscosity, high diffusivity, and a low dielectric constant, making it an excellent medium for rapid chemical reactions and the formation of highly crystalline nanomaterials.

This method has been shown to significantly reduce the reaction time required for the synthesis of this compound compared to conventional hydrothermal or solid-state methods. epa.govresearchgate.net For instance, the formation of green-emitting α-Zn₂SiO₄:Mn²⁺ crystals has been achieved in as short as 400 seconds at temperatures near water's critical point. researchgate.net This is a substantial improvement over traditional solid-state processes that can require temperatures around 1200°C and several hours of reaction time. researchgate.net The use of supercritical water provides a low environmental burden method for producing inorganic phosphors and other advanced materials. researchgate.netrsc.org

Control of Nanostructure Dimensionality and Morphology

The ability to control the dimensionality and morphology of this compound nanostructures is a key advantage of hydrothermal synthesis. By carefully adjusting synthesis parameters such as precursor concentration, the presence of surfactants, and the ratio of reactants, it is possible to produce a variety of morphologies, including nanosheets, nanoflowers, and nanoparticles. researchgate.net

For example, research has demonstrated that by varying the content of tetraethyl orthosilicate (TEOS) as the silicon source, a transformation in the product's phase and morphology can be induced. researchgate.net This can lead to a transition from nanosheets to nanoflowers and eventually to nanoparticles. researchgate.net The flower-like structures are often hierarchical superstructures assembled from well-aligned and highly ordered rod bundles. researchgate.net The use of capping agents or surfactants can selectively adsorb onto certain crystal facets, influencing the growth rate in different directions and thereby controlling the final shape of the nanostructure. rsc.orgrsc.org

| Precursors | Surfactant/Additive | Key Synthesis Parameter | Resulting Morphology | Reference |

|---|---|---|---|---|

| ZnSO₄·7H₂O, TEOS | CTAB | Increasing TEOS content | Transition from nanosheets to nanoflowers to nanoparticles | researchgate.net |

| Not specified | Not specified | Varying reactant concentrations | Hierarchical superstructures assembled from rod bundles | researchgate.net |

| Zinc Acetate, NaOH | Citric Acid | Temperature (100-200°C) | Hexagonal rods, flower-like structures, flake-like roses | nih.govmdpi.com |

pH-Controlled Conditions

The pH of the reaction solution is a crucial factor that significantly impacts the morphology and phase composition of the materials synthesized via hydrothermal methods. The pH influences the hydrolysis and condensation rates of the precursors and can affect the surface charge of the growing nanoparticles, thereby altering their aggregation behavior and final morphology.

In the synthesis of related zinc-based materials like zinc oxide, it has been shown that varying the pH can lead to the formation of diverse structures such as needles, petals, or flowers. nih.gov For instance, well-formed hexagonal pellets of ZnO can be obtained at a pH of 8.0-8.5, whereas strongly basic conditions (pH 11.0 and 13.5) tend to produce small, elongated particles. nih.govmdpi.com While these examples are for ZnO, the principles of pH control are directly applicable to the synthesis of this compound, where the pH can determine which silicate or hydroxide (B78521) species are present and reactive in the solution. For instance, in a pH-dependent photodegradation study using ZnO nanoparticles, the process was evaluated across a pH range of 4 to 10, demonstrating the importance of pH in surface reactions. mdpi.com

Co-precipitation Techniques

Co-precipitation is a straightforward and effective method for synthesizing this compound precursors, which can then be transformed into the final crystalline product, often through subsequent calcination. This technique involves the simultaneous precipitation of zinc and silicon species from a solution.

In a typical co-precipitation synthesis, aqueous solutions of a soluble zinc salt (e.g., zinc nitrate) and a soluble silicate (e.g., sodium silicate) are mixed. A precipitating agent, such as sodium hydroxide, is often added to adjust the pH and induce the precipitation of a zinc-silicon hydroxide or a related precursor gel. banglajol.infochemijournal.com The resulting precipitate is then washed to remove unwanted ions, dried, and calcined at elevated temperatures to form the desired this compound phase. banglajol.info The calcination temperature plays a critical role in the crystallization and final properties of the material. For instance, in the synthesis of ZnO nanoparticles via co-precipitation, the precursor precipitate is calcined at temperatures around 300°C to achieve the crystalline oxide. chemijournal.com This method is valued for its simplicity and scalability in producing fine, uniform particles. google.com

One-Pot Synthesis Methods

One-pot synthesis methods offer an efficient and streamlined approach to fabricating complex materials like this compound by integrating multiple reaction steps into a single process. This methodology minimizes waste, reduces synthesis time, and can provide better control over the final product's properties by ensuring a uniform distribution of components.

An example of a one-pot approach is the synthesis of zinc-doped mesoporous silica, where the zinc and silicon precursors are reacted simultaneously in a microemulsion system followed by hydrothermal treatment. mdpi.com In such a synthesis, zinc acetate can be used as the zinc source and tetraethoxysilane as the silica source, with surfactants employed to create the mesoporous structure. mdpi.comrsc.org This method allows for the direct incorporation of zinc into the silica matrix in a single step. mdpi.com Another variation involves the hydrothermal treatment of a mixture of glucose and a zinc salt, which, after calcination, can produce hollow spheres of zinc oxide, a related material whose synthesis principles can be adapted for zinc silicates. nih.gov These one-pot methods provide a facile and inexpensive route for creating structured nanomaterials without the need for sequential core formation and shell growth steps. rsc.org

Thin Film Deposition Techniques

The fabrication of this compound thin films is critical for their integration into electronic and optoelectronic devices. Various techniques have been developed to deposit high-quality films with controlled thickness and properties.

Sputtering-Based Approaches

Sputtering is a physical vapor deposition technique that involves ejecting atoms from a target material, which then deposit onto a substrate to form a thin film. This method is highly versatile for creating uniform and dense coatings.

Radio-frequency (RF) magnetron sputtering is a widely used technique for depositing thin films of dielectric materials like this compound. In this process, a planar magnetron multi-cathode sputtering apparatus can be utilized with both silicon (Si) and zinc oxide (ZnO) targets. mdpi.com The Si target may be coupled with a bi-polar pulsed DC generator, while the ZnO target is connected to an RF generator. mdpi.com Sputtering is typically carried out in a vacuum chamber with pressures ranging from 0.53 to 2.0 Pa. mdpi.com The power supplied to the silicon and zinc oxide targets can be varied, for instance, in the ranges of 350-450 W and 700-1000 W, respectively, to control the deposition rate and film composition. mdpi.com

A scalable and innovative method for synthesizing this compound thin films involves a two-step process: the initial deposition of layered silicon and zinc oxide reagents via sputtering, followed by a solid-state reaction induced by thermal annealing. mdpi.commti-japan.com This approach allows for the formation of amorphous and transparent this compound films at relatively low temperatures, ranging from 300 °C to 560 °C. mdpi.commti-japan.com

The process begins with the deposition of multi-layered Si-ZnO structures onto substrates such as quartz, borosilicate glass, or silicon wafers using magnetron sputtering. mdpi.com Following deposition, the stratified reagents are subjected to a solid-state reaction in a programmable oven, either in air or under vacuum (e.g., at 2 × 10⁻² Pa). mdpi.com The annealing duration and temperature are critical parameters that dictate the final product. For example, a reaction at 450 °C in a vacuum for 6 hours can result in the formation of this compound thin-film composites. mdpi.commti-japan.com

Longer annealing times (from 6 to 18 hours) and higher temperatures, in conjunction with thin sputtered layers, promote the formation of transparent this compound. mdpi.commti-japan.com Conversely, lower annealing temperatures or shorter durations may result in a composite material containing unreacted Si or ZnO nanoaggregates dispersed within the this compound matrix. mdpi.com The molar ratio of the initial reagents also plays a crucial role; for instance, a Zn/Si molar ratio of 1.67 with a long annealing time of 12 hours in air can yield a single phase of insulating zinc orthosilicate. mti-japan.com

| Parameter | Value | Reference |

|---|---|---|

| Sputtering Pressure | 0.53 to 2.0 Pa | mdpi.com |

| Silicon Target Power | 350-450 W | mdpi.com |

| Zinc Oxide Target Power | 700-1000 W | mdpi.com |

| Annealing Temperature | 300 °C to 560 °C | mdpi.commti-japan.com |

| Annealing Duration | 3 to 18 hours | mdpi.com |

| Zn/Si Molar Ratio for Insulating Phase | 1.67 | mti-japan.com |

Liquid-Phase Epitaxial Growth

Liquid-phase epitaxy (LPE) is a method for growing high-quality crystalline thin films from a supersaturated solution onto a single-crystal substrate. acs.orgrsc.org The process generally involves bringing a substrate into contact with a solution of the material to be grown at a temperature slightly below its saturation point. As the system cools, the material precipitates onto the substrate, forming an epitaxial layer that mimics the crystal structure of the substrate. acs.org

Flame Spray Pyrolysis

Flame spray pyrolysis (FSP) is a versatile and scalable technique for the synthesis of nanoparticles, including metal oxides and their composites. bohrium.comosti.gov In this process, a liquid precursor solution containing the elements of the desired material is sprayed into a high-temperature flame. osti.gov The precursor droplets undergo combustion and chemical reactions, leading to the formation of nanoparticles that are then collected. osti.gov

For the synthesis of this compound, a precursor solution containing zinc and silicon compounds, often dissolved in an organic solvent that also acts as a fuel, is used. bohrium.com For instance, zinc oxide/silica (ZnO/SiO₂) composite nanoparticles have been successfully synthesized using FSP. bohrium.comresearchgate.net In these studies, the initial precursor composition, specifically the Zn/Si ratio, was found to control the size of the resulting ZnO nanocrystals within the amorphous silica matrix, with sizes ranging from 1.2 to 11.3 nm. bohrium.comresearchgate.net While these composite particles consist of separate ZnO and SiO₂ phases, the formation of this compound (willemite) has been observed in FSP, particularly with longer residence times in the hot zone of the flame. bohrium.com

The key parameters in FSP that influence the final product include the precursor solution feed rate, the composition of the precursor solution (Zn/Si ratio), and the flame temperature. bohrium.comosti.gov For example, in the synthesis of ZnO/SiO₂ composite nanoparticles, a precursor solution flow rate of 1 mL/min dispersed by an oxygen flow of 3.85 L/min has been used. bohrium.com

Influence of Synthesis Parameters on Phase Formation and Purity

The formation of a pure this compound phase with the desired crystal structure is highly dependent on the synthesis parameters. Key factors that influence the phase and purity include the reaction temperature, the nature of the precursors, and the molar ratios of the reactants.

The annealing temperature plays a critical role in the crystallization and phase transformation of this compound. In solid-state reactions, for instance, the transformation of precursor materials into the crystalline α-Zn₂SiO₄ phase is temperature-dependent. Studies have shown that at lower temperatures, a mixture of unreacted precursors or metastable phases like β-Zn₂SiO₄ may be present. siliconsultant.com A single-phase α-Zn₂SiO₄ is typically achieved at higher temperatures, for example, around 1300 °C in a solid-state reaction. siliconsultant.com The crystallinity of the material, as indicated by the intensity of X-ray diffraction peaks, generally increases with higher sintering temperatures. mdpi.com

The type of precursor also has a significant impact on the final product. For instance, in solid-state synthesis, the use of crystalline silica as a precursor has been shown to yield larger and more uniform this compound particles compared to amorphous silica, which tends to promote the formation of smaller, spherical particles. siliconsultant.com In chemical vapor synthesis, the design of a volatile organometallic single-source precursor containing a pre-formed Zn-O-Si linkage can facilitate the preferential formation of pure this compound at lower temperatures.

| Synthesis Parameter | Influence on Phase/Purity | Example/Observation | Reference |

|---|---|---|---|

| Annealing/Reaction Temperature | Affects crystallinity and phase transformation. Higher temperatures generally lead to higher crystallinity and the formation of the stable α-Zn₂SiO₄ phase. | Single-phase α-Zn₂SiO₄ obtained at 1300 °C in a solid-state reaction. | siliconsultant.com |

| Precursor Type | Influences particle morphology and reaction kinetics. | Crystalline silica precursor yields larger, more uniform particles than amorphous silica in solid-state synthesis. | siliconsultant.com |

| Zn/Si Molar Ratio | Determines the stoichiometry of the final product and can influence particle size and phase purity. | In FSP of ZnO/SiO₂ composites, the Zn/Si ratio controls the size of ZnO nanocrystals. | bohrium.comresearchgate.net |

| Annealing Duration | Affects the completeness of the reaction and the formation of a single phase. | Longer annealing times (e.g., 12 hours) can promote the formation of a single insulating zinc orthosilicate phase. | mti-japan.com |

Effect of Heat Treatment and Sintering Temperature

Heat treatment and sintering are critical steps in many synthesis routes for this compound, particularly in solid-state reactions. The temperature and duration of these thermal processes directly influence the material's crystallinity, grain size, and phase composition.

Higher sintering temperatures generally lead to increased crystallinity of this compound. In solid-state fabrication methods, increasing the sintering temperature from 600 °C to 1000 °C results in more intense and sharper X-ray diffraction (XRD) peaks, which is indicative of higher crystallinity. This thermal energy promotes the fusion of zinc oxide (ZnO) and silicon dioxide (SiO₂) precursors. Similarly, studies using white rice husk ash as a silicon source found that samples remained in an amorphous state up to 700 °C, with crystallization beginning at 750 °C. mdpi.com As the temperature was further increased to 950 °C, the crystallinity continued to improve. mdpi.com

The temperature also dictates the specific crystalline phase (polymorph) of this compound that is formed. For instance, the β-Zn₂SiO₄ phase can be formed at temperatures between 750 °C and 850 °C. mdpi.com As the temperature is elevated to 900 °C, a thermodynamic transition to the α-Zn₂SiO₄ phase (willemite) occurs. mdpi.com In other synthesis methods, such as chemical vapor synthesis, an initial processing temperature of 750 °C can produce amorphous particles, while an increase to 900 °C leads to the formation of nanocrystallites of β-Zn₂SiO₄ embedded within an amorphous matrix. nih.gov

Grain growth is another temperature-dependent phenomenon. Higher sintering temperatures provide the necessary energy for smaller grains to merge into larger ones. chalcogen.ro For example, the average grain size of a ZnO-SiO₂ composite was observed to increase from 72.23 nm at room temperature to 121.37 nm when sintered at 700 °C. researchgate.net This increase in grain size is often accompanied by the formation of more densely packed and smooth surface morphologies. chalcogen.ro However, excessively high temperatures can sometimes lead to undesirable effects. In the synthesis of tetrapodal zinc oxide (T-ZnO) particles, increasing the temperature from 920 °C to 1000 °C led to the formation of a thin amorphous layer of silicon oxide (SiOx) on the particle surfaces. researchgate.net

Conversely, lower temperature methods can be employed to create amorphous this compound. Thin films have been synthesized via solid-state reactions at temperatures ranging from 300 °C to 560 °C, resulting in amorphous, transparent materials. lidsen.com The duration of the heat treatment is also a crucial parameter; longer annealing times, in conjunction with high temperatures, favor the formation of crystalline zinc silicates, whereas shorter durations at lower temperatures can yield composites containing non-reacted precursors within an amorphous matrix. lidsen.com

Table 1: Effect of Sintering Temperature on this compound Properties This table is interactive. You can sort and filter the data by clicking on the column headers.

| Sintering Temperature (°C) | Resulting Phase(s) | Key Observations | Reference |

|---|---|---|---|

| 27 - 700 | Amorphous | Sample remains in a glassy, amorphous state with no grain growth observed. | mdpi.com |

| 300 - 560 | Amorphous | Produces transparent, amorphous thin films via solid-state reaction. | lidsen.com |

| 750 | β-Zn₂SiO₄ | Crystallization begins; irregular grain shapes start to aggregate. | mdpi.com |

| 750 | Amorphous | Aerosol-deposited particles are amorphous with primary particle size of 12 nm. | nih.gov |

| 800 | β-Zn₂SiO₄ | Continued crystal growth and aggregation. | mdpi.com |

| 900 | α-Zn₂SiO₄ | Thermodynamic phase change from β- to α-phase. | mdpi.com |

| 900 | β-Zn₂SiO₄, ZnO in amorphous matrix | Nanocrystallites (3-5 nm) form within an amorphous matrix. | nih.gov |

| 600 - 1000 | Zn₂SiO₄ (Willemite) | Increased temperature leads to higher crystallinity and sharper diffraction peaks. |

Role of Precursor Concentration and Molar Ratios

The molar ratio of zinc to silicon (Zn/Si) is a critical factor in determining the final phase of the synthesized material. In the fabrication of thin films, a Zn/Si molar ratio of 1.67 was specifically chosen to obtain a single insulating phase of zinc orthosilicate. lidsen.com Altering this ratio can lead to the formation of different phases or composites. For example, an increase in the ZnO/SiO₂ ratio has been shown to facilitate the formation of willemite (α-Zn₂SiO₄).

In the synthesis of zinc-rich alkali silicate primers, the molar ratio of silicon dioxide to potassium oxide (SiO₂/K₂O) in the silicate solution plays a significant role in the performance of the resulting coating. Research has shown that increasing the SiO₂/K₂O molar ratio from 3.135 to 5 improves the corrosion resistance of the coatings. put.ac.ir However, further increasing this ratio can have a detrimental effect, indicating an optimal ratio for performance. put.ac.ir

Precursor concentration also affects the physical characteristics of the synthesized particles. In the production of ZnO-silica nanocomposites using a spray drying method, it was observed that a higher concentration of ZnO colloids (10% vs. 5%) resulted in the formation of more particles. The choice of precursor compound itself is also vital. The chemical design of an organometallic single-source precursor, such as [{MeZnOSiMe₃}₄], can enable the preferential formation of pure zinc silicates by providing a pre-formed Zn-O-Si linkage. nih.gov

Furthermore, the presence and concentration of other ions or compounds in the precursor solution can direct the crystallization process. In the synthesis of zinc-containing zeolites, the zinc concentration can influence which crystal structure (polymorph) is formed. It is suggested that zinc can sequester silicate species in the growth mixture, which alters the effective Si/Al ratio and favors the crystallization of one polymorph over another.

Table 2: Influence of Precursor Ratios on Synthesis Outcomes This table is interactive. You can sort and filter the data by clicking on the column headers.

| System | Varied Ratio | Observation | Application/Outcome | Reference |

|---|---|---|---|---|

| This compound Thin Films | Zn/Si Molar Ratio | A ratio of 1.67 was optimal for producing a single phase of insulating zinc orthosilicate. | Optoelectronic materials | lidsen.com |

| Alkali Silicate Primer | SiO₂/K₂O Molar Ratio | Increasing the ratio from 3.135 to 5 improved corrosion resistance; higher ratios were detrimental. | Protective coatings | put.ac.ir |

| Zinc Zirconate Nanocomposite | Zr/Zn Precursor Ratio | An increase in the zinc precursor ratio led to a decrease in the crystallite size of the nanoparticles. | Nanomaterial synthesis | researchgate.net |

| ZnO-Silica Nanocomposite | ZnO Colloid Concentration | A higher concentration (10% vs 5%) resulted in the formation of more particles. | Nanocomposite production |

Control of Crystallization and Amorphous Phases

The ability to selectively synthesize this compound in either a crystalline or an amorphous form is crucial for tailoring its properties to specific applications. Several synthesis parameters can be adjusted to control the phase outcome, including reaction temperature, time, and the chemical environment.

Low-temperature synthesis routes are often employed to produce amorphous this compound. Solid-state reactions carried out at temperatures between 300 °C and 560 °C can yield amorphous thin films. lidsen.com The duration of the thermal treatment is also key; short annealing times (3 to 6 hours) at these lower temperatures tend to result in amorphous composites. lidsen.com In chemical vapor synthesis, a processing temperature of 750 °C produced an amorphous aerosol containing agglomerated primary particles of about 12 nm. nih.gov

Conversely, achieving a crystalline structure typically requires higher temperatures and often longer reaction times. High annealing temperatures and/or extended annealing durations (from 6 to 18 hours) promote the formation of transparent, crystalline zinc silicates. lidsen.com The transition from an amorphous to a crystalline state can be precisely controlled by temperature. For instance, this compound glass-ceramics remain amorphous up to 700°C, with crystallization initiating at 750°C. mdpi.com Further heating can induce transformations between different crystalline polymorphs, such as the transition from the metastable β-Zn₂SiO₄ phase to the more stable α-Zn₂SiO₄ phase at around 900°C. mdpi.com

The chemical environment, including the choice of precursors and solvents, also plays a role. In the synthesis of zinc(II) coordination polymers, the anion of the zinc salt precursor and the solvent system were found to control the formation of crystalline versus amorphous products. rsc.org A fast precipitation process can favor the formation of an amorphous polymer, while slow diffusion methods can yield crystalline structures. rsc.org High-temperature annealing of ZnO films on silicon substrates can cause atomic diffusion between the film and the substrate, leading to the formation of a mixed phase containing crystalline Zn₂SiO₄ and amorphous silicon dioxide (a-SiO₂). researchgate.net This demonstrates that interactions with the substrate can also influence the final phase composition.

Ultimately, the control over crystallization is a kinetic and thermodynamic balancing act. Rapid quenching or low-temperature processing can "freeze" the material in a disordered, amorphous state, while sufficient thermal energy and time allow the atoms to arrange into a more stable, ordered crystalline lattice.

Structural Characterization and Advanced Analysis of Zinc Silicate

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of zinc silicate (B1173343). By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can obtain fundamental information about its phase composition, crystallinity, and the size of its crystallites.

Crystallinity and Crystal Growth Progression

XRD is a powerful tool for monitoring the transformation of zinc silicate from an amorphous to a crystalline state and tracking the progression of crystal growth. mdpi.com As a sample is subjected to heat treatment (calcination or sintering), its crystallinity generally improves. This is observed in the XRD pattern as the diffraction peaks become sharper, narrower, and more intense. mdpi.comresearchgate.net

The transition from a broad, featureless pattern, characteristic of an amorphous glass, to a pattern with well-defined peaks indicates the onset of crystallization. mdpi.commdpi.com For example, studies have shown that this compound samples can be amorphous at room temperature and after heating to 700 °C, with crystallization beginning at temperatures around 750 °C. mdpi.com The increasing sharpness of peaks with higher sintering temperatures is attributed to the enhanced diffusion of ions, which accelerates crystal growth and results in larger, more well-ordered crystals. mdpi.com

Crystallite Size Determination

The average size of the crystallites (small, single-crystal domains) within a polycrystalline material can be estimated from the broadening of XRD peaks. The most common method for this calculation is the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source (e.g., 1.5406 Å or 0.154056 nm for Cu Kα radiation). lidsen.comlidsen.com

β is the full width at half maximum (FWHM) of the diffraction peak (in radians). lidsen.com

θ is the Bragg diffraction angle. lidsen.com

This equation demonstrates an inverse relationship between crystallite size and the width of the diffraction peak; smaller crystallites produce broader peaks, while larger crystallites result in sharper peaks. mdpi.com Researchers have used this method to calculate crystallite sizes for nanocrystalline α-Zn₂SiO₄, yielding sizes as small as 39 nm. uni-konstanz.de

Spectroscopic Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the material to provide insights into its chemical bonding, molecular structure, and electronic properties. For this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for characterizing its vibrational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrations in its molecular bonds. Each type of bond vibrates at a characteristic frequency, so the resulting FTIR spectrum serves as a molecular "fingerprint" of the material.

The FTIR spectrum of this compound is dominated by vibrations associated with the silicate (SiO₄) and zincate (ZnO₄) tetrahedral units that form its structure. The analysis of these absorption bands confirms the formation of the this compound network and provides details about its structure. researchgate.net

Key vibrational modes and their corresponding wavenumber ranges are:

Si-O-Si Asymmetric Stretching: A strong absorption band typically observed in the 800-1200 cm⁻¹ region is characteristic of the asymmetric stretching vibrations of Si-O bonds within the SiO₄ tetrahedra. researchgate.netfrontiersin.org In this compound, the presence of zinc influences this band. A shift of the Si-O stretching peak from around 1100 cm⁻¹ (typical for pure SiO₂) to lower values (e.g., 1060 cm⁻¹) is indicative of the formation of Si-O-Zn linkages. lidsen.com

Si-O-Zn Stretching: The formation of the this compound network is explicitly confirmed by the appearance of bands attributed to Si-O-Zn stretching. These vibrations often appear in the 870-970 cm⁻¹ range. lidsen.comresearchgate.net

Symmetric Stretching of SiO₄: The symmetric stretching vibrations of the SiO₄ tetrahedra are typically found at lower wavenumbers, such as around 865 cm⁻¹. mdpi.com

ZnO₄ and SiO₄ Vibrations: The region from approximately 400 to 700 cm⁻¹ contains bands related to the vibrations of both ZnO₄ and SiO₄ tetrahedra. Specific assignments include the asymmetric deformation of SiO₄ (~460 cm⁻¹) and the symmetric and asymmetric stretching of ZnO₄ (e.g., ~576 cm⁻¹ and ~615 cm⁻¹, respectively). mdpi.comresearchgate.net The existence of vibrations from both ZnO₄ and SiO₄ groups is considered strong evidence for the formation of the Zn₂SiO₄ phase. researchgate.net

The sharpening of these absorption bands with increasing heat treatment temperature corresponds to the increased crystallinity of the sample, a finding that complements XRD analysis. mdpi.com

The table below summarizes the characteristic FTIR absorption bands observed in this compound and their corresponding vibrational assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Bond/Group |

| ~1060 | Asymmetric Stretching | Si-O (in Si-O-Zn) |

| 930 - 980 | Asymmetric Stretching | Si-O-Zn, SiO₄ |

| ~865 | Symmetric Stretching | SiO₄ |

| ~615 | Asymmetric Stretching | ZnO₄ |

| ~576 | Symmetric Stretching | ZnO₄ |

| ~460 | Asymmetric Deformation | SiO₄ |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal structures, providing insights into the phase composition of this compound.

In the analysis of this compound composites, Raman spectroscopy helps to identify the different phases present. For instance, in a composite formed from an incomplete reaction, deconvolution of the Raman spectrum can distinguish between amorphous silicon (peak at 460 cm⁻¹), nano-amorphous silicon (495 cm⁻¹), nano-crystalline silicon (517 cm⁻¹), and zinc oxide (435 cm⁻¹). lidsen.com This technique is particularly sensitive to the presence of metastable phases, such as β-Zn₂SiO₄, which may not be detectable by other methods like X-ray diffraction (XRD). kirj.ee For example, in crystalline silica-based samples heated to 900 °C, Raman analysis detected both α-Zn₂SiO₄ peaks and a low-intensity peak at 173 cm⁻¹, which is associated with β-Zn₂SiO₄. kirj.ee

The Raman spectra of this compound are dominated by peaks corresponding to the vibrations of [SiO₄]⁴⁻ and [ZnO₄]⁶⁻ tetrahedra in the α-Zn₂SiO₄ structure. kirj.ee As the synthesis temperature increases above 1100 °C, prominent peaks appear at various wavenumbers including 116, 145, 162, 175, 193, 217, 236, 284, 298, 384, 400, 552, 595, 627, 871, 908, and 947 cm⁻¹, all attributed to α-Zn₂SiO₄. kirj.ee The intensity of these Raman peaks generally increases with higher calcination temperatures, indicating an enhancement in the crystalline behavior of the material. researchgate.net Specifically, crystalline willemite (a form of this compound) calcined between 800 and 1000 °C exhibits vibrational peaks at 866, 906, and 947 cm⁻¹, which originate from the surface of the siloxane group. researchgate.net

The following table provides a comparison of SiO₄ vibrational bands in Ni²⁺ doped α-Zn₂SiO₄ ceramic powders.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric bending | 400 - 500 |

| Asymmetric bending | 500 - 650 |

| Symmetric stretching | 800 - 900 |

| Asymmetric stretching | 900 - 1100 |

Table 1: Comparison of SiO₄ vibrational bands in Ni²⁺ doped willemite α-Zn₂SiO₄. researchgate.net

UV-Vis-NIR Spectroscopy

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is employed to study the optical properties of this compound, particularly its absorption characteristics and optical band gap.

The optical absorption spectra of this compound materials provide valuable information for determining their optical band gap. The absorption edge in the UV-Vis spectrum is a key feature used for this calculation. For glassy this compound samples, there is typically no sharp absorption edge, which is a characteristic of the glassy state. semanticscholar.org

The optical band gap (E_opt) is often determined using the Tauc plot method. lidsen.comaip.org For this compound, which is considered to have a direct transition, the Tauc plot is constructed by plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. lidsen.com The optical band gap is then found by extrapolating the linear portion of the plot to the x-axis. aip.org

The optical band gap of this compound can vary depending on its composition, phase, and the presence of dopants. For instance, studies have identified different band gap values for various phases within this compound composites:

Zinc Orthosilicate (B98303) and Metasilicate: Band gap values of approximately 5.6 eV and 4.6 eV have been reported. lidsen.comlidsen.com

Pristine Zn₂SiO₄ Nanowires: An optical band gap of 5.06 eV has been measured. aip.org

Co-doped Zn₂SiO₄ Nanowires: Doping with cobalt can significantly reduce the band gap to 4.38 eV. aip.org

This compound Glass-Ceramics: The optical band gap has been observed to decrease from 3.867 eV to 3.423 eV with increasing heat treatment temperature. mdpi.com

The following table summarizes the optical band gap values for different this compound materials and related compounds found in composites.

| Material | Optical Band Gap (eV) |

| Zinc Orthosilicate | 5.6 |

| Zinc Metasilicate | 4.6 |

| Amorphous Silicon Nanoparticles | 2.55 |

| Silicon Nanocrystals | 1.72 |

| Bulk ZnO | 3.35 |

| ZnO Nanocrystals | 3.65 |

| Pristine Zn₂SiO₄ Nanowires | 5.06 |

| Co-doped Zn₂SiO₄ Nanowires | 4.38 |

| This compound Glass-Ceramics (Increasing Heat Treatment) | 3.867 to 3.423 |

Table 2: Optical band gap values for various this compound and associated materials. lidsen.comaip.orglidsen.commdpi.com

It's important to note that density functional theory (DFT) calculations have estimated the fundamental band gaps for different polymorphs of ZnSiO₃ and Zn₂SiO₄ to be in the range of 2.22–4.18 eV. aip.org However, these calculated values are often smaller than experimental values. aip.org

Microscopic and Morphological Characterization

Microscopic techniques are essential for understanding the surface morphology, grain structure, and nanostructure of this compound.

Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface features and microstructure of this compound materials. mdpi.com

FESEM analysis reveals the evolution of surface morphology and grain growth in this compound as a function of processing conditions, such as sintering temperature. mdpi.com

For this compound glass-ceramics, FESEM micrographs show that at lower temperatures (e.g., 27 °C and 700 °C), there is no significant grain growth, and the surface appears glassy and amorphous. mdpi.com As the sintering temperature increases to 750 °C and 800 °C, the particles begin to aggregate, and crystallization starts to occur, though the grains may still have an irregular shape. mdpi.commdpi.com With further increases in temperature, the grain size increases, indicating enhanced crystallinity. mdpi.com At higher temperatures, the glass-ceramics can become densely packed with strong connections between the grains. mdpi.com In some cases, at very high temperatures (1200 and 1400 °C), the material can become granular with a homogenous distribution of hexagonal and rectangular shapes. mdpi.com

The grain size of this compound can increase significantly with sintering temperature. For example, in one study, the grain size of this compound increased from 1011 nm to 3518 nm as the sintering temperature was raised. researchgate.net The surface morphology of Zn-Ni coatings after silica (B1680970) passivation also shows the formation of a silica layer on the underlying deposit. sterc.org

The following table summarizes the observed morphological changes in this compound glass-ceramics at different sintering temperatures based on FESEM analysis. researchgate.net

| Sintering Temperature (°C) | Observed Morphology |

| 27 | Glassy surface, no grain growth |

| 700 | Glassy surface, no grain growth |

| 750 | Aggregation starts, irregular shape |

| 800 | Aggregation, irregular shape |

| 850 | Increased grain size, increased crystallinity |

| 900 | Densely packed grains |

| 950 | Densely packed grains |

Table 3: Morphological changes in this compound glass-ceramics with sintering temperature. researchgate.net

This compound can be synthesized into a variety of nanostructure shapes, each with unique properties. FESEM is instrumental in characterizing these diverse morphologies.

Researchers have successfully synthesized this compound with various dimensionalities and well-defined shapes, including:

Hollow Spheres: Amorphous, zero-dimensional (0-D) hollow spheres have been produced. d-nb.info

Nanowires: One-dimensional (1-D) nanowires with crystalline structures have been synthesized. aip.orgd-nb.info These nanowires can have average lengths of 1.0–1.5 µm and diameters of 40–60 nm. aip.org Doping can influence the dimensions, with Co-doped nanowires showing increased length (4.0–5.0 µm) and diameter (70–90 nm). aip.org

Membranes: Two-dimensional (2-D) membranes with crystalline structures have also been prepared. d-nb.info

Flower-like and Urchin-like Structures: Hierarchical nanostructures resembling flowers and urchins have been synthesized using hydrothermal methods. rsc.org

Nanorod-like Morphology: Nanorod structures have been observed in Mn-doped Zn₂SiO₄. nih.gov

Nanoflower Structure: FESEM has confirmed the nanoflower structure in Nd³⁺/Yb³⁺ co-doped this compound thin films. nih.gov

These different nanostructures arise from the arrangement of zinc and silicon atoms, which are tetrahedrally coordinated by four oxygen atoms, forming various ring structures and growing in different dimensions. d-nb.info

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology and structure of this compound (Zn₂SiO₄) nanomaterials. TEM analysis reveals detailed information about the size, shape, and assembly of these nanostructures.

Various morphologies of this compound have been successfully synthesized and observed using TEM. For instance, studies have reported the formation of nanorod-like structures. mdpi.comresearchgate.net In one study, Mn-doped Zn₂SiO₄ nanorods were observed with lengths around 620 nm and widths of approximately 300 nm. researchgate.net Another investigation detailed the synthesis of rodlike Mn-doped Zn₂SiO₄ nanoparticles with diameters of 20–30 nm and an average length of 300 nm. capes.gov.br

Besides nanorods, other dimensionalities have been achieved. Researchers have synthesized zero-dimensional (0-D) hollow spheres of amorphous this compound with outer diameters ranging from 50 to 200 nm and a wall thickness of about 20 nm. d-nb.info One-dimensional (1-D) nanowires and two-dimensional (2-D) membranes have also been produced. d-nb.info Furthermore, the transformation of ZnO@SiO₂ core-shell nanowires into hollow Zn₂SiO₄ nanotubes through the Kirkendall effect has been documented, with the shell thickness being dependent on the annealing time. acs.org Sheaf-like structures composed of aggregated nanorods have also been reported. mdpi.com

TEM is also instrumental in observing the internal structure and crystallinity of the material. For example, in the formation of Zn₂SiO₄ nanotubes, TEM analysis showed the progression from a ZnO-core residue to a fully hollow structure. acs.org In studies of doped this compound, TEM can confirm the morphology of the resulting nanophosphors. researchgate.net The technique has been used to study the morphology of nanocrystalline undoped and Mn²⁺-doped this compound prepared by a sol-gel technique. researchgate.net

The general morphology of this compound nanostructures can be diverse, including nanoparticles, nanorods, and nanoflakes. researchgate.netnih.gov The synthesis method plays a crucial role in determining the final morphology. For instance, a sonochemical method was used to prepare Zn₂SiO₄ nanoparticles for the first time. nih.gov

| Morphology | Dopant | Synthesis Method | Dimensions | Source |

| Nanorods | Mn | Sol-gel | Length: ~620 nm, Width: ~300 nm | researchgate.net |

| Rodlike Nanoparticles | Mn | Hydrothermal | Diameter: 20-30 nm, Length: ~300 nm | capes.gov.br |

| Hollow Spheres | None | - | Outer Diameter: 50-200 nm, Wall Thickness: ~20 nm | d-nb.info |

| Nanotubes | None | Hydrothermal & Annealing | Shell Thickness: ~28 nm (after 2h annealing) | acs.org |

| Nanoparticles | None | Sonochemical | - | nih.gov |

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) provides crystallographic information at the atomic scale, making it indispensable for the detailed structural analysis of this compound. HRTEM images can reveal lattice fringes, crystal defects, and the nature of interfaces in nanostructured materials.

HRTEM studies have been crucial in confirming the crystalline nature of this compound nanostructures. For Mn-doped Zn₂SiO₄ nanorods, HRTEM has shown clear lattice fringes, with one study identifying a lattice spacing corresponding to the (113) plane. mdpi.comresearchgate.net In another case of sheaf-like Mn-doped Zn₂SiO₄, the nanorods were found to be composed of nanoparticles attached along the same direction, exhibiting mesocrystal characteristics. mdpi.com The measured lattice fringe of 0.659 nm was consistent with the (110) lattice planes. mdpi.com

The technique is also used to identify the phases present. For instance, in the study of ZnO@SiO₂ nanowires annealed to form this compound, Fast Fourier Transform (FFT) reconstructions of HRTEM images revealed intense spots with interplanar spacings that matched those of Zn₂SiO₄ crystals. dcu.ie Similarly, for this compound nanowires, HRTEM analysis identified exposed crystal faces of (211), (130), and (002) with corresponding lattice spacings of 0.3125 nm, 0.3277 nm, and 0.2600 nm. d-nb.info

However, HRTEM can also confirm the absence of crystallinity. In the case of this compound hollow spheres, HRTEM studies found no evidence of a crystal lattice, indicating that the spheres were amorphous. d-nb.info

HRTEM is often used in conjunction with other techniques to provide a comprehensive structural picture. For example, it has been used alongside X-ray diffraction (XRD) to characterize the morphology and crystallite size of both undoped and Mn-doped Zn₂SiO₄ nanophosphors. researchgate.netresearchgate.net The combination of these techniques confirmed the rhombohedral phase and nanorod-like morphology of the synthesized materials. mdpi.com

| Sample | Observed Plane | Lattice Spacing (nm) | Source |

| Mn-doped Zn₂SiO₄ Nanorod | (113) | - | mdpi.comresearchgate.net |

| Sheaf-like Mn-doped Zn₂SiO₄ | (110) | 0.659 | mdpi.com |

| This compound Nanowire | (211) | 0.3125 | d-nb.info |

| This compound Nanowire | (130) | 0.3277 | d-nb.info |

| This compound Nanowire | (002) | 0.2600 | d-nb.info |

Elemental and Chemical Composition Analysis

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a widely used technique for determining the elemental composition of a material. wikipedia.orgthermofisher.com When coupled with a transmission or scanning electron microscope, EDX provides localized chemical analysis, confirming the presence and distribution of elements within this compound samples. bruker.comthermofisher.com

In the analysis of this compound, EDX is routinely used to confirm the presence of the constituent elements: zinc (Zn), silicon (Si), and oxygen (O). d-nb.infonih.gov For doped this compound, such as Mn-doped Zn₂SiO₄, EDX is essential for verifying the incorporation of the dopant element (Mn) into the host lattice. mdpi.comresearchgate.net Elemental mapping through EDX can further illustrate the homogeneity of the dopant distribution within the nanostructures. mdpi.com

Quantitative analysis using EDX allows for the estimation of the weight and atomic percentages of the elements present. For example, in Mn-doped Zn₂SiO₄, EDX spectra have identified the characteristic X-ray emission peaks for Si (Kα₁ at 1.740 eV), O (Kα₁ at 0.525 eV), and Zn (Kα₁ at 8.639 eV, Kβ₁ at 9.572 eV). mdpi.com The presence of manganese was confirmed by its Kα₁ peak at 5.899 eV. mdpi.com

EDX analysis has been instrumental in various studies of this compound synthesis. For instance, it was used to confirm the composition of Zn₂SiO₄ nanoparticles prepared via a sonochemical method. nih.gov In the synthesis of this compound hollow spheres, EDX confirmed that both zinc and silicon were present in the sample, even after extensive washing, which helped to rule out the possibility of zinc ions being merely physically adsorbed onto a silica structure. d-nb.info Similarly, for zinc-iron silicate, EDX was used alongside other techniques to characterize the synthesized material. rsc.org

| Element | X-ray Line | Energy (eV) | Source |

| Silicon (Si) | Kα₁ | 1.740 | mdpi.com |

| Oxygen (O) | Kα₁ | 0.525 | mdpi.com |

| Zinc (Zn) | Kα₁ | 8.639 | mdpi.com |

| Zinc (Zn) | Kβ₁ | 9.572 | mdpi.com |

| Manganese (Mn) | Kα₁ | 5.899 | mdpi.com |

| Manganese (Mn) | Kβ₁ | 6.491 | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, chemical states, and electronic states of elements within a material. sci-hub.sebris.ac.uksurfacesciencewestern.com

In the study of this compound, XPS provides valuable insights into the bonding environment of the constituent atoms. For pure Zn₂SiO₄, the binding energies of the core levels of zinc, silicon, and oxygen are well-established. For instance, the Zn 2p doublet (2p₃/₂ and 2p₁/₂) appears at specific binding energies. In one report, for pure Zn₂SiO₄, the Zn 2p₃/₂ and Zn 2p₁/₂ peaks were located at 1022.7 eV and 1045.6 eV, respectively. sci-hub.se Another source lists the Zn 2p₃/₂ binding energy for Zn₂SiO₄ as 1022.60 eV. xpsdatabase.netxpsdatabase.net

Deviations from these standard binding energies can indicate changes in the chemical environment, such as the formation of defects or the incorporation of dopants. In a study of zinc-deficient Zn₂₋δSiO₄₋δ, the Zn 2p peaks were found to shift to lower binding energies (1021.60 eV for Zn 2p₃/₂ and 1044.51 eV for Zn 2p₁/₂), suggesting a slight decrease in the zinc valence state. sci-hub.se Conversely, the O 1s peak shifted to a higher binding energy (532.31 eV compared to 531.32 eV for pure Zn₂SiO₄), indicating a decrease in the electron cloud density of the oxygen atoms. sci-hub.se The Si 2p peak at 102.00 eV remained close to that of pure Zn₂SiO₄ (102.25 eV), showing little change in the silicon valence state. sci-hub.se

XPS is also used to study the incorporation of dopants. In Cr³⁺-doped Zn₂SiO₄, the Cr 2p₃/₂ peak was observed at ~577 eV, confirming the presence of Cr³⁺ ions. researchgate.net In zinc-iron silicate, the Zn 2p₃/₂ peak was found at 1025.3 eV, which is higher than that of pure ZnO, and was attributed to the formation of Zn-Si binary oxides. rsc.org

Furthermore, XPS can be used to analyze the formation of this compound at interfaces. In a study of a multifunctional this compound polymer coating on a zinc substrate, XPS detected Zn, Si, and O. researchgate.net The high-resolution Si 2p spectrum showed peaks corresponding to Si-O-Zn (102.7 eV) and Si-O-Si (103.9 eV) bonds, confirming the formation of the this compound polymer. researchgate.net

| Sample | Element/Core Level | Binding Energy (eV) | Source |

| Pure Zn₂SiO₄ | Zn 2p₃/₂ | 1022.7 | sci-hub.se |

| Pure Zn₂SiO₄ | Zn 2p₁/₂ | 1045.6 | sci-hub.se |

| Pure Zn₂SiO₄ | O 1s | 531.32 | sci-hub.se |

| Pure Zn₂SiO₄ | Si 2p | 102.25 | sci-hub.se |

| Zn₂₋δSiO₄₋δ | Zn 2p₃/₂ | 1021.60 | sci-hub.se |

| Zn₂₋δSiO₄₋δ | Zn 2p₁/₂ | 1044.51 | sci-hub.se |

| Zn₂₋δSiO₄₋δ | O 1s | 532.31 | sci-hub.se |

| Zn₂₋δSiO₄₋δ | Si 2p | 102.00 | sci-hub.se |

| Cr³⁺-doped Zn₂SiO₄ | Cr 2p₃/₂ | ~577 | researchgate.net |

| Zinc-Iron Silicate | Zn 2p₃/₂ | 1025.3 | rsc.org |

| This compound Polymer | Si 2p (Si-O-Zn) | 102.7 | researchgate.net |

| This compound Polymer | Si 2p (Si-O-Si) | 103.9 | researchgate.net |

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition behavior of materials like this compound. uni-konstanz.deresearchgate.net

TGA has been employed to investigate the solid-state transformation of precursors into this compound. For example, the thermal decomposition of a cubane-type precursor, [{MeZnOSiMe₃}₄], was studied under both inert and oxidizing conditions. uni-konstanz.de In an inert atmosphere, the decomposition occurred between 184 °C and 270 °C, resulting in a final mass of 58%. uni-konstanz.de In an oxygen-containing atmosphere, the decomposition behavior was significantly different, with an initial mass increase followed by a sharp decomposition at 216 °C, ultimately yielding α-Zn₂SiO₄ as the main product. uni-konstanz.de

In the context of composite materials, TGA is used to understand the thermal events during processing. For a green ceramic tape made of a 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ composite, TGA showed a significant weight loss in the temperature range of 220–520 °C, corresponding to the burnout of organic components. mdpi.com A very slight weight loss of 0.2% around 790 °C was attributed to the possible evaporation of B₂O₃. mdpi.com

TGA is also used to determine the thermal stability of the final this compound product. In a study of Eu³⁺ doped Zn₂SiO₄, TGA and Differential Thermal Analysis (DTA) were used to analyze the non-isothermal crystallization kinetics. researchgate.net The TGA curves, in conjunction with DTA, revealed exothermic peaks corresponding to crystallization events. researchgate.net For instance, a sample heated in a conventional furnace showed a major crystallization peak at 1165.80 K (892.65 °C). researchgate.net

The thermal stability of related zinc compounds has also been investigated. ZnO is thermally stable to high temperatures, while ZnSO₄ is stable up to 680 °C before decomposing to ZnO above 900 °C. acs.org Such information is relevant for understanding the formation and stability of this compound under various thermal conditions.

| Material | Atmosphere | Temperature Range (°C) | Observation | Source |

| [{MeZnOSiMe₃}₄] Precursor | Inert | 184 - 270 | Decomposition, 42% mass loss | uni-konstanz.de |

| [{MeZnOSiMe₃}₄] Precursor | Oxygen | ~216 | Sharp decomposition | uni-konstanz.de |

| 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ Composite | Air | 220 - 520 | Significant weight loss (organic burnout) | mdpi.com |

| 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ Composite | Air | ~790 | Slight weight loss (0.2%), possible B₂O₃ evaporation | mdpi.com |

| ZnSO₄ | - | >680 | Decomposition | acs.org |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique employed to investigate the thermal properties of this compound (Zn₂SiO₄). This method records the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. The resulting data provides valuable insights into various thermal events, such as phase transitions, crystallization, and decomposition, which are essential for understanding the formation and stability of different this compound polymorphs.

Research findings from DTA studies reveal distinct thermal behaviors of this compound, often dependent on its synthesis route and the nature of the precursor materials. For instance, the thermal analysis of this compound precursors, such as synthetic hemimorphite (Zn₄Si₂O₇₂·H₂O), shows that its dehydration at 680°C yields a mixture of metastable β-Zn₂SiO₄ and stable α-Zn₂SiO₄. researchgate.net Further heating of this mixture leads to a distinct exothermic peak at 873°C, which corresponds to the transformation of the metastable β-phase into the stable α-phase (willemite). researchgate.net At much higher temperatures, another phase transition is observed at 1500°C, where α-Zn₂SiO₄ converts to a stable β-Zn₂SiO₄ modification, which then melts at 1512°C. researchgate.net